molecular formula C3H6NaO4P B12703553 Fosfomycin monosodium CAS No. 33996-10-0

Fosfomycin monosodium

Cat. No.: B12703553
CAS No.: 33996-10-0
M. Wt: 160.04 g/mol
InChI Key: JHXHBFDOOUMZSP-LJUKVTEVSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Fosfomycin monosodium can be synthesized through various chemical routes. One common method involves the reaction of epichlorohydrin with phosphorous acid under basic conditions to form the epoxide ring and phosphonic acid group . The reaction conditions typically require controlled temperatures and pH levels to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using specific strains of bacteria such as Streptomyces fradiae. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Fosfomycin monosodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary but generally require specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have altered antibacterial properties. These derivatives are often studied for their potential use in overcoming antibiotic resistance .

Scientific Research Applications

Fosfomycin monosodium has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Phosphomycin: Another phosphonic acid derivative with similar antibacterial properties.

    Phosphonomycin: Shares structural similarities with fosfomycin monosodium but differs in its spectrum of activity.

    Fosfomycin tromethamine: A salt form of fosfomycin used for oral administration.

Uniqueness

This compound is unique due to its broad-spectrum activity and ability to inhibit a critical enzyme in bacterial cell wall synthesis. Its structure, which includes both a phosphonic group and an epoxide ring, contributes to its effectiveness and distinguishes it from other antibiotics .

Properties

CAS No.

33996-10-0

Molecular Formula

C3H6NaO4P

Molecular Weight

160.04 g/mol

IUPAC Name

sodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]phosphinate

InChI

InChI=1S/C3H7O4P.Na/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/q;+1/p-1/t2-,3+;/m0./s1

InChI Key

JHXHBFDOOUMZSP-LJUKVTEVSA-M

Isomeric SMILES

C[C@H]1[C@H](O1)P(=O)(O)[O-].[Na+]

Canonical SMILES

CC1C(O1)P(=O)(O)[O-].[Na+]

Origin of Product

United States

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